REACTION_CXSMILES
|
[H-].[Na+].CC(C)([C:8]([O-:10])=[O:9])C([O-])=O.F[C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[N+:20]([O-:22])=[O:21].[Cl-].[NH4+].[C:25]([O:28][CH2:29]C)(=[O:27])[CH3:26].[CH3:31]CCCCC>CS(C)=O>[F:19][C:16]1[CH:17]=[CH:18][C:13]([CH:26]([C:8]([O:10][CH3:31])=[O:9])[C:25]([O:28][CH3:29])=[O:27])=[C:14]([N+:20]([O-:22])=[O:21])[CH:15]=1 |f:0.1,4.5,6.7|
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)[O-])(C(=O)[O-])C
|
Name
|
|
Quantity
|
7.95 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
mixture stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated to 100° C. for 1.0 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 200 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.4 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |